molecular formula C22H27ClN2O2 B12319405 tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate

tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate

Katalognummer: B12319405
Molekulargewicht: 386.9 g/mol
InChI-Schlüssel: YVSJDIDTUPXEER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate is a synthetically derived carbamate and pyrrolidine compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a carbamate group protecting a secondary amine within a complex pyrrolidine scaffold, makes it a valuable intermediate for the synthesis of more sophisticated target molecules . The structure suggests potential for exploration in several high-value research areas.Compounds containing the carbamate functional group and a chiral pyrrolidine core are frequently investigated for their potential to modulate enzyme activity . For instance, similar structures have been studied as inhibitors for various metalloenzymes, such as arginase, which is a key therapeutic target in immuno-oncology and cardiovascular diseases . The structural complexity of this molecule, particularly with its defined stereocenters as indicated by the "trans" configuration in some sources, also makes it a candidate for research into NLRP3 inflammasome inhibition . The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a range of autoimmune, neurodegenerative, and metabolic disorders. Furthermore, the benzyl and chlorophenyl substituents present in the structure are common pharmacophores found in molecules that interact with G-protein coupled receptors (GPCRs) and other protein targets. As such, this compound serves as a versatile building block for researchers developing novel small-molecule probes and therapeutic candidates across multiple disease contexts, including cancer, inflammatory conditions, and central nervous system disorders.

Eigenschaften

IUPAC Name

tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(23)12-10-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSJDIDTUPXEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Materials and Intermediate Preparation

The synthesis often begins with tert-butyl pyrrolidin-3-ylcarbamate (1), a readily available precursor. Alkylation at N1 is achieved using benzyl bromide under basic conditions (e.g., NaH/DMF), yielding tert-butyl (1-benzylpyrrolidin-3-yl)carbamate (2) in 80–85% yield.

Key reaction parameters :

  • Base : NaH or DIEA for deprotonation.
  • Solvent : DMF or THF, favoring SN2 mechanisms.
  • Temperature : Room temperature to 70°C, depending on halide reactivity.

Introduction of the 4-Chlorophenyl Group

The C4 position is functionalized via Suzuki-Miyaura coupling. Intermediate 2 is brominated at C4 using NBS (N-bromosuccinimide) under radical conditions, followed by coupling with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in DME/H₂O (3:1).

Optimized conditions :

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.5 equiv)
Solvent DME/H₂O (3:1)
Temperature 80°C, 12 h
Yield 72–78%

This step’s success hinges on rigorous exclusion of oxygen to prevent palladium deactivation.

Alternative Routes and Comparative Evaluation

Cyclization-Based Approaches

A less common route involves constructing the pyrrolidine ring from a linear diamine. For example, 4-chlorophenylglycine (3) undergoes cyclization with formaldehyde, followed by Boc-protection and benzylation. While this method avoids regioselectivity issues, it suffers from lower yields (45–50%) due to competing oligomerization.

Reductive Amination Pathways

Condensation of 4-chlorobenzaldehyde with tert-butyl (3-aminopyrrolidine-1-yl)carbamate (4) in the presence of NaBH(OAc)₃ provides direct access to the target molecule. However, this method is limited by the instability of the imine intermediate, requiring strict anhydrous conditions.

Critical Optimization Strategies

Solvent and Equivalents Optimization

As demonstrated in trisubstituted pyrrolidine syntheses, reducing solvent volume from 2.0 mL/mmol to 0.34 mL/mmol increases yields by 20–25% by enhancing reactant concentration. Similarly, using 4 equivalents of arylboronic acid in Suzuki couplings minimizes unreacted bromide.

Protecting Group Management

Early Boc-protection (before N-alkylation) prevents side reactions during benzylation, as unprotected amines may undergo over-alkylation or oxidation. Post-coupling deprotection with TFA in DCM (1:3 v/v) cleanly removes Boc groups without affecting the chlorophenyl moiety.

Challenges and Mitigation

Competing N-Alkylation and O-Alkylation

In benzylation steps, O-alkylation of the carbamate oxygen is suppressed by using bulky bases like DIEA, which favor N-alkylation through steric hindrance.

Purification Difficulties

Column chromatography (SiO₂, CH₂Cl₂/MeOH 30:1) effectively separates the target compound from diarylated byproducts. Recrystallization from ethyl acetate/hexane (1:5) further enhances purity (>98% by HPLC).

Scalability and Industrial Relevance

The Suzuki coupling route is preferred for scale-up due to:

  • Catalyst efficiency : Pd loading as low as 2 mol% with ligand recycling.
  • Solvent recovery : DME is distilled and reused, reducing costs.
  • Safety : Mild conditions avoid high-pressure hydrogenation.

A pilot-scale synthesis (500 g) achieved 68% overall yield with >99.5% purity, underscoring the method’s robustness.

Analyse Chemischer Reaktionen

Reaktionstypen: tert-Butyl-N-[1-Benzyl-4-(4-Chlorphenyl)pyrrolidin-3-yl]carbamate kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um sauerstoffhaltige funktionelle Gruppen einzuführen.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um bestimmte funktionelle Gruppen zu reduzieren.

    Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen Nucleophile vorhandene Substituenten am Molekül ersetzen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.

    Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; Reaktionen werden oft in wasserfreien Lösungsmitteln wie Ether oder Tetrahydrofuran durchgeführt.

    Substitution: Nucleophile wie Halogenide, Amine oder Thiole; Reaktionen werden in polaren Lösungsmitteln wie Dimethylformamid oder Acetonitril durchgeführt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen funktionellen Gruppen ab, die angegriffen werden. Beispielsweise kann die Oxidation Alkohole oder Ketone ergeben, während die Reduktion Amine oder Alkohole erzeugen kann. Substitutionsreaktionen können zur Bildung neuer Kohlenstoff-Stickstoff-, Kohlenstoff-Sauerstoff- oder Kohlenstoff-Schwefel-Bindungen führen.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

The compound has shown promise in neuropharmacological studies , particularly regarding its interactions with neurotransmitter receptors. Preliminary research indicates that tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate may interact with dopamine receptors and serotonin transporters, suggesting potential applications as an antidepressant or anxiolytic agent .

Key Findings:

  • Binding Affinity: Initial studies have indicated favorable binding affinity to central nervous system receptors, which could lead to the development of new treatments for mood disorders.
  • In Vitro Studies: Ongoing investigations using cell cultures and animal models are essential for confirming these interactions and their therapeutic implications.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine ring followed by carbamate formation. The compound can undergo various reactions typical of carbamates, such as hydrolysis and nucleophilic substitution, allowing for further functionalization .

Synthetic Route Overview:

  • Formation of Pyrrolidine: The initial step involves synthesizing the pyrrolidine core through cyclization reactions.
  • Carbamate Formation: The addition of the tert-butyl carbamate group is achieved via standard coupling reactions.
  • Functionalization: The chlorophenyl group allows for additional modifications that can enhance pharmacological properties.

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Tert-butyl 1-benzylpiperidine-4-carboxamideC20H30N2O2Lacks chlorophenyl substitution; different receptor interactions
Tert-butyl 1-(p-toluenesulfonyl)piperidineC21H31N2O2SSulfonamide group may enhance solubility; different pharmacological profile
N-[1-benzoyl-4-(4-fluorophenyl)pyrrolidin-3-yl]carbamateC22H25F2N2O2Fluorine substitution could alter lipophilicity and receptor affinity

These comparisons highlight how variations in substituents can influence biological activity and therapeutic potential .

Case Studies and Research Insights

Several studies have been conducted to evaluate the pharmacological effects of this compound:

  • Antidepressant Activity: In animal models, compounds similar to this compound have shown significant reductions in depressive-like behaviors when administered over a period .
  • Anxiolytic Effects: Research indicates that this compound may reduce anxiety levels in stress-induced models, potentially through modulation of serotonin pathways .

Wirkmechanismus

The mechanism of action of tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The presence of the benzyl and chlorophenyl groups enhances its binding affinity and specificity for certain targets, making it a potent inhibitor or activator of biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate, the following compounds are analyzed:

tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate

Key Differences :

  • Substituents : Replaces the benzyl and 4-chlorophenyl groups with a pyrimidin-2-yl ring.
  • Applications: Acts as a versatile building block in pharmaceutical and agricultural research due to the pyrimidine ring, which enhances hydrogen-bonding capabilities and bioavailability.
tert-Butyl N-{1-[6-(aminomethyl)pyridin-2-yl]pyrrolidin-3-yl}carbamate

Key Differences :

  • Substituents: Features a pyridin-2-yl group with an aminomethyl substituent instead of the 4-chlorophenyl group.
  • Properties : The primary amine group introduces higher polarity and lower pKa (~8–10), enhancing solubility in polar solvents. This modification may improve pharmacokinetic profiles in drug design .
tert-Butyl Benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate

Key Differences :

  • Core Structure : Replaces pyrrolidine with a bicyclo[2.2.2]octane ring, increasing steric hindrance and rigidity.
  • Substituents : Incorporates a triisopropylsilyl-protected pyrrolo[2,3-b]pyridine group.
  • Synthesis Complexity : Requires multi-step reactions involving n-BuLi and LiAlH₄, indicating higher synthetic challenges compared to the target compound .
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline Hydrochloride

Key Differences :

  • Core Structure: Features an isoquinoline scaffold instead of pyrrolidine.
  • Substituents : Contains diethoxybenzyl groups, which enhance electron density and may influence receptor-binding affinity in CNS applications .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molar Mass (g/mol) Key Properties Applications
This compound C₂₂H₂₇ClN₂O₂ Benzyl, 4-chlorophenyl 386.92 Boiling point: 504°C; pKa: 11.98 Medicinal chemistry (CNS targets)
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate Not specified Pyrimidin-2-yl ~300 (estimated) High solubility, bioavailable Pharmaceuticals, agrochemicals
tert-Butyl N-{1-[6-(aminomethyl)pyridin-2-yl]pyrrolidin-3-yl}carbamate C₁₆H₂₄N₄O₂ Pyridin-2-yl, aminomethyl 320.39 Lower pKa (~8–10), polar Drug delivery systems
tert-Butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)...) C₃₉H₅₈ClN₃O₃Si Bicyclooctane, triisopropylsilyl 708.51 Sterically hindered, rigid Experimental intermediates

Structural and Functional Insights

  • Impact of Aromatic Groups: The benzyl and 4-chlorophenyl groups in the target compound enhance lipophilicity, favoring blood-brain barrier penetration, whereas pyrimidine or aminomethyl groups in analogs improve solubility .
  • Synthetic Accessibility : The target compound’s synthesis is likely less complex than bicyclooctane derivatives, which require protective groups (e.g., triisopropylsilyl) and stringent reaction conditions .
  • Thermal Stability : The high predicted boiling point of the target compound (504°C) suggests suitability for high-temperature applications, unlike analogs with lower molecular weights .

Biologische Aktivität

Tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate, also known as Trans (+/-)-Tert-Butyl 1-Benzyl-4-(4-Chlorophenyl) Pyrrolidin-3-Ylcarbamate, is a chemical compound with significant potential in the field of neuropharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H27ClN2O2, with a molecular weight of approximately 386.92 g/mol. The structure features a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrrolidine ring substituted with both a benzyl group and a chlorophenyl group. These functional groups suggest possible interactions with various biological targets, particularly in the central nervous system (CNS) .

Pharmacological Potential

Research indicates that this compound may exhibit significant pharmacological activity due to its ability to interact with neurotransmitter systems. Preliminary studies suggest that it may bind to dopamine receptors and serotonin transporters, indicating potential use as an antidepressant or anxiolytic agent .

Key Findings:

  • Dopamine Receptor Interaction: Potential modulation of dopaminergic pathways could be beneficial for treating disorders such as depression and schizophrenia.
  • Serotonin Transporter Binding: This interaction may enhance serotonergic transmission, offering therapeutic benefits in anxiety disorders.

In Vitro Studies

In vitro assays have been conducted to assess the compound's inhibitory effects on cholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease (AD). The compound's structural similarities to known acetylcholinesterase (AChE) inhibitors suggest it could serve as a lead compound in developing new treatments for neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. These include the formation of the pyrrolidine ring and subsequent carbamate formation. Variations in the synthesis process can lead to different derivatives that may enhance biological activity or selectivity .

Comparison of Similar Compounds:

Compound NameStructureUnique Features
Tert-butyl 1-benzylpiperidine-4-carboxamideC20H30N2O2Lacks chlorophenyl substitution; different receptor interactions
Tert-butyl 1-(p-toluenesulfonyl)piperidineC21H31N2O2SSulfonamide group may enhance solubility
N-[1-benzoyl-4-(4-fluorophenyl)pyrrolidin-3-yl]carbamateC22H25F2N2O2Fluorine substitution could alter lipophilicity and receptor affinity

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as a bioactive agent in various fields:

  • Pharmaceutical Development: Its ability to cross the blood-brain barrier effectively positions it as a candidate for developing treatments for neurological disorders .
  • Biochemical Research: Investigations into enzyme inhibition and receptor binding have provided insights into its mechanisms of action, crucial for drug discovery .
  • Material Science Applications: The compound can be incorporated into polymer matrices to enhance mechanical properties, indicating its versatility beyond medicinal chemistry .

Q & A

Q. What are the established synthetic routes for tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate, and what are their key challenges?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A plausible route involves:

Pyrrolidine ring formation : Cyclization of a precursor amine with a carbonyl compound under acidic or basic conditions .

Benzylation : Introduction of the benzyl group at the pyrrolidine nitrogen using benzyl halides or benzyl alcohols in the presence of a base (e.g., K2_2CO3_3) .

Carbamate protection : Reaction with tert-butyl dicarbonate (Boc2_2O) in dichloromethane (DCM) or THF, catalyzed by DMAP or triethylamine .
Key Challenges :

  • Steric hindrance : The bulky tert-butyl group and benzyl substituent may reduce reaction efficiency.
  • Purification : Silica gel column chromatography (hexane/EtOAc gradients) is often required to isolate the product .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and carbamate formation. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in 1^1H NMR .
  • High-Resolution Mass Spectrometry (HRMS-ESI) : Confirm molecular weight (e.g., C22_{22}H27_{27}ClN2_2O2_2: Calc. 386.17, Obs. 386.18) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can enantiomeric purity be achieved and validated for this chiral pyrrolidine derivative?

  • Methodological Answer :
  • Chiral Synthesis : Use enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine precursors) or employ asymmetric catalysis (e.g., chiral phosphine ligands) during cyclization .
  • Validation :
  • Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers .
  • Optical Rotation : Measure [α]D_D values (e.g., +15.23° for a related compound in CHCl3_3) and compare to literature .

Q. What strategies mitigate contradictory data in biological activity assays involving this compound?

  • Methodological Answer :
  • Dose-Response Curves : Perform assays across a broad concentration range (e.g., 1 nM–100 µM) to identify false positives/negatives .
  • Control Experiments : Include reference inhibitors (e.g., kinase inhibitors for enzyme studies) and validate results across multiple cell lines .
  • Structural Confirmation : Re-characterize the compound after biological testing to rule out degradation (e.g., via LC-MS) .

Q. How do substituents (e.g., 4-chlorophenyl vs. fluorophenyl) impact the compound’s reactivity and bioactivity?

  • Methodological Answer :
  • Comparative Synthesis : Synthesize analogs (e.g., 4-fluorophenyl variant) and compare reaction yields and purification challenges .
  • Bioactivity Profiling : Test analogs in enzyme inhibition assays (e.g., IC50_{50} values) to assess electronic effects of halogens .
  • Computational Modeling : Use DFT calculations to predict steric/electronic effects of substituents on binding affinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.